molecular formula C11H9N3O5 B2370761 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 554436-87-2

2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2370761
CAS No.: 554436-87-2
M. Wt: 263.209
InChI Key: GNOYBLOYMSSKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which includes the 7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl moiety. This structural feature contributes to its distinct chemical reactivity and biological applications .

Properties

IUPAC Name

2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c12-2-1-11(15)13-7-5-9-10(19-4-3-18-9)6-8(7)14(16)17/h5-6H,1,3-4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOYBLOYMSSKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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